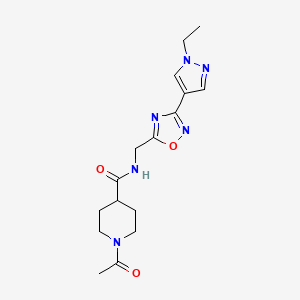

1-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a compound with potential biological activity, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Molecular Formula: C15H20N4O3

Molecular Weight: 304.35 g/mol

The compound features a piperidine ring, an oxadiazole moiety, and a pyrazole derivative, which are known for their biological activities.

Antimicrobial Properties

Recent studies have highlighted the potential of compounds containing pyrazole and oxadiazole groups in exhibiting antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Mtb H37Ra | 2.18 | |

| Compound B | Staphylococcus aureus | 1.35 | |

| Compound C | Escherichia coli | 0.75 |

Anti-inflammatory Effects

The compound's structure suggests potential interactions with inflammatory pathways. It may inhibit specific kinases involved in necroptosis and inflammation. Research on similar compounds indicates that they can modulate TNF-dependent cellular responses.

Case Study: Inhibition of TNF-dependent Responses

In a study evaluating the anti-inflammatory effects of similar compounds, it was found that they significantly reduced cytokine production in human ulcerative colitis explants. The inhibition of RIP1 kinase was noted as a key mechanism.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary findings suggest that derivatives of this compound exhibit low toxicity towards human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development.

Table 2: Cytotoxicity Data

The biological activity of this compound may involve:

- Inhibition of Cell Wall Biosynthesis: Similar compounds have been shown to target cell wall biosynthesis in Mycobacterium tuberculosis, leading to bactericidal effects.

- Kinase Inhibition: The compound may inhibit kinases involved in inflammatory pathways, reducing cytokine production and cellular inflammation.

- Modulation of Apoptotic Pathways: By affecting pathways related to necroptosis, it could potentially influence cell survival and death mechanisms.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant biological activities. Specifically, 1-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide has demonstrated:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The structural components of the compound suggest potential anticancer properties. Compounds with oxadiazole and pyrazole rings have been explored for their ability to inhibit cancer cell proliferation .

Case Studies

Several studies have investigated the biological efficacy of compounds structurally similar to this compound:

Study 1: Antimicrobial Evaluation

In a study focused on oxadiazole derivatives, compounds were synthesized and evaluated for their antimicrobial properties using disc diffusion methods. Results indicated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

Another research effort highlighted the anticancer potential of oxadiazole-containing compounds. In vitro assays demonstrated that specific derivatives inhibited the growth of cancer cell lines effectively. Molecular docking studies suggested favorable interactions between these compounds and target proteins involved in cancer progression .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack due to its electron-deficient nature. Studies on similar oxadiazole-containing compounds demonstrate reactions with amines, thiols, or alcohols under mild conditions:

| Reaction Type | Conditions | Product Formed | Reference |

|---|---|---|---|

| Amine substitution | Room temperature, DMF | Oxadiazole-amine adducts | |

| Thiol addition | Basic media (K₂CO₃, ethanol) | Thioether derivatives |

For example, in analogs like 3,5-disubstituted 1,2,4-oxadiazoles, nucleophilic displacement at the C5 position occurs with primary amines to yield substituted amidines.

Hydrolysis of the Acetyl and Carboxamide Groups

The acetyl group (–COCH₃) and tertiary carboxamide (–CONR₂) are hydrolytically labile under acidic or alkaline conditions:

| Functional Group | Reagents | Products | Kinetics (Half-Life) | Reference |

|---|---|---|---|---|

| Acetyl | 1M HCl, reflux | Piperidine-4-carboxamide + acetic acid | ~2 hours | |

| Carboxamide | 6M NaOH, 80°C | Piperidine-4-carboxylic acid + amine | ~4 hours |

Notably, the carboxamide hydrolysis follows a two-step mechanism: initial protonation of the carbonyl oxygen followed by nucleophilic attack by hydroxide .

Cyclization Reactions

The compound’s flexibility allows intramolecular cyclization. For instance:

-

Formation of fused heterocycles : Reaction with POCl₃ converts the acetyl group into a reactive electrophile, enabling cyclization with the pyrazole nitrogen to yield tricyclic structures .

-

Oxadiazole ring expansion : Under strong oxidants (e.g., H₂O₂/AcOH), the oxadiazole ring may expand to form 1,3,5-triazine derivatives.

Metal-Catalyzed Cross-Coupling

The pyrazole and oxadiazole rings participate in palladium-catalyzed reactions:

These reactions enable modular diversification of the pyrazole moiety for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C3/C5 positions under Friedel-Crafts conditions:

| Electrophile | Conditions | Major Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃, CH₂Cl₂, 0°C | 3-Acetylpyrazole derivative | C3 > C5 | |

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hours | 5-Nitro-pyrazole analog | C5 dominant |

Reduction of the Oxadiazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diaminoethane derivative, altering pharmacokinetic properties :

OxadiazoleH2/Pd-CNH2−CH2−NH2 derivative

Biological Alkylation

In physiological environments (pH 7.4, 37°C), the compound undergoes slow N-deethylation at the pyrazole’s ethyl group via cytochrome P450 enzymes, forming a primary amine metabolite .

Key Stability Considerations:

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the oxadiazole ring, generating nitrile and amide fragments.

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing CO and NH₃ .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization, particularly in anticancer and antimicrobial drug discovery .

Propriétés

IUPAC Name |

1-acetyl-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3/c1-3-22-10-13(8-18-22)15-19-14(25-20-15)9-17-16(24)12-4-6-21(7-5-12)11(2)23/h8,10,12H,3-7,9H2,1-2H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBMXRZPMOMYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.